Diatrizoato de meglumina

Descripción general

Descripción

Diatrizoate meglumine is an iodinated contrast agent primarily used in various radiographic imaging procedures. It is known for its ability to enhance the contrast of images, thereby improving the accuracy of diagnoses. The substance has been studied in different contexts, including its renal vascular effects, its use in improving the detection of cracked teeth in cone-beam CT images, and its role in the reduction of intussusception .

Synthesis Analysis

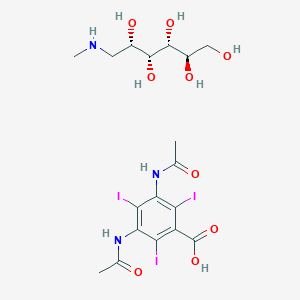

Molecular Structure Analysis

The molecular structure of diatrizoate meglumine includes an iodinated benzene ring, which is responsible for its radiopaque properties. The presence of iodine atoms makes it highly effective at absorbing X-rays, which is why it is used as a contrast agent. The meglumine part of the molecule provides solubility and stability in aqueous solutions .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving diatrizoate meglumine. However, it is known that as a contrast agent, diatrizoate meglumine does not undergo significant chemical reactions in the body; instead, it remains relatively inert and is eventually excreted .

Physical and Chemical Properties Analysis

Diatrizoate meglumine has hyperosmotic properties, which can lead to renal vasodilation initially after administration. This effect is due to the high osmolarity of the substance, which draws fluid into the vascular space, leading to a decrease in vascular resistance . The physical properties of diatrizoate meglumine solutions, such as their ability to generate specific hydrostatic pressures, are also important for their medical applications, such as in the reduction of intussusception .

Relevant Case Studies

Several case studies highlight the effects and applications of diatrizoate meglumine. For instance, its renal vascular effects have been studied, showing an initial decrease in renal vascular resistance followed by a late increase, which is not affected by adrenergic blockade but is influenced by the renin-angiotensin system . In dental radiology, diatrizoate meglumine has been used to enhance the detection of cracked teeth on CBCT images, significantly improving diagnostic accuracy . Fatal complications have also been reported, such as a case where an inadvertent intrathecal injection of diatrizoate meglumine led to rapid development of myoclonus, drowsiness, and metabolic acidosis, resulting in death . Additionally, the permeability of the blood-brain barrier to diatrizoate meglumine has been investigated, showing that high doses can disrupt the barrier, as evidenced by computed tomographic scans and Evans blue stains .

Aplicaciones Científicas De Investigación

Investigación del Cáncer

Diatrizoato de meglumina se utiliza en la investigación del cáncer en instituciones como el Memorial Sloan Kettering Cancer Center . Es parte del esfuerzo general para explorar todos los aspectos de la investigación del cáncer, desde la biología de los genes y las células hasta el desarrollo de tratamientos inmunológicos .

Tratamiento de la Infección por Taenia Saginata

This compound se ha utilizado para tratar la infección por Taenia saginata a largo plazo . Taenia saginata, también conocida como la tenia bovina, es una infección parasitaria que puede causar una variedad de problemas de salud.

Etiquetado de Materia Fecal y Fluidos Corporales

En la investigación médica, this compound se ha utilizado para etiquetar materia fecal y fluidos corporales . Esto es particularmente útil en estudios que investigan técnicas de examen preoperatorio en pacientes con obstrucción aguda del colon causada por cáncer colorrectal .

Material de Investigación Científica

This compound está disponible para investigación científica en MilliporeSigma . Se utiliza en varios experimentos y estudios debido a sus propiedades únicas.

Mecanismo De Acción

Target of Action

Diatrizoate meglumine is a water-soluble, iodinated, radiopaque x-ray contrast medium . The primary targets of this compound are the body tissues that need to be visualized during radiographic procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoate meglumine works by blocking x-rays. As an iodine-containing X-ray contrast agent, it is particularly electron-dense and effectively scatters or stops X-rays . When given, it localizes or builds up in certain areas of the body, allowing the x-rays to create a “picture” of the area . The areas of the body in which the radiopaque agent localizes will appear white on the x-ray film . This creates the needed distinction, or contrast, between one organ and other tissues .

Pharmacokinetics

Following intravenous injection, the radiopaque diagnostic agents are immediately diluted in the circulating plasma . Equilibrium is reached with the extracellular compartment at about 10 minutes . The pharmacokinetics of the intravenously administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives were respectively 30 minutes and 120 minutes for diatrizoate .

Result of Action

The primary result of diatrizoate meglumine’s action is the creation of contrast in radiographic images, which helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoate meglumine can be influenced by various environmental factors. For instance, because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .

Safety and Hazards

Diatrizoate meglumine should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment should be used . It has been associated with several side effects including signs of an allergic reaction, blood in the urine, and bladder irritation .

Direcciones Futuras

There are ongoing studies on the use of diatrizoate meglumine in various applications. For instance, a study has shown the prokinetic effects of diatrizoate meglumine in a zebrafish model for opioid-induced constipation . This suggests potential future directions in the use of diatrizoate meglumine for gastrointestinal studies .

Propiedades

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

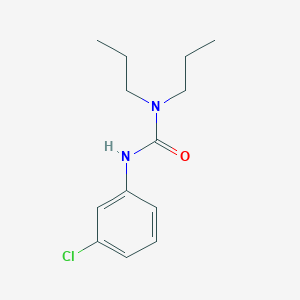

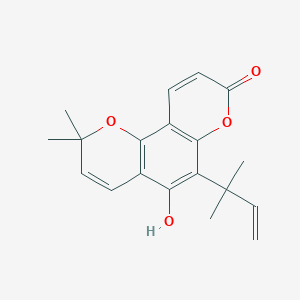

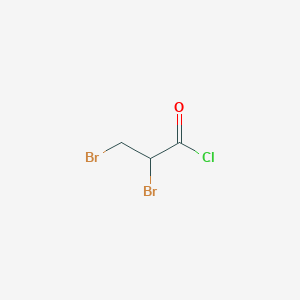

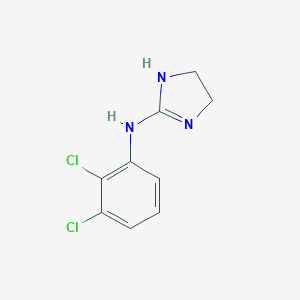

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

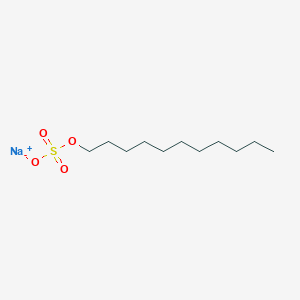

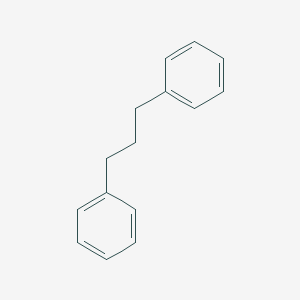

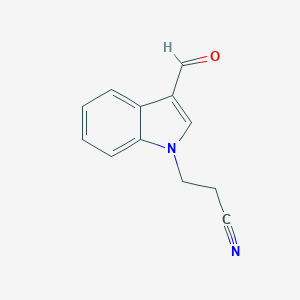

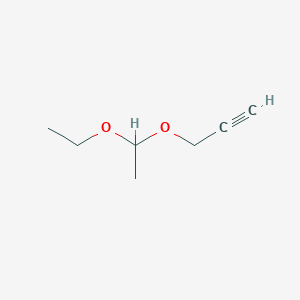

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)